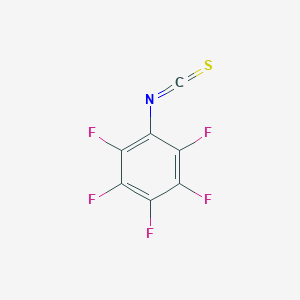

Pentafluorophenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F5NS/c8-2-3(9)5(11)7(13-1-14)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNKMRBGZPDABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC1=C(C(=C(C(=C1F)F)F)F)F)=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40189489 | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35923-79-6 | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35923-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035923796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorophenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40189489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorophenyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.978 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentafluorophenyl Isothiocyanate: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the core properties and applications of pentafluorophenyl isothiocyanate (PFP-ITC) for researchers, scientists, and drug development professionals. PFP-ITC is a valuable reagent in bioconjugation and other chemical syntheses, and this document details its fundamental characteristics, experimental protocols, and relevant reaction pathways.

Core Properties of this compound

This compound is a chemical compound notable for its reactive isothiocyanate group attached to a pentafluorophenyl ring. This structure confers specific chemical and physical properties that are advantageous in various scientific applications, particularly in the labeling of biomolecules.

Physicochemical Properties

The physical and chemical characteristics of PFP-ITC are summarized in the table below, providing a ready reference for experimental design and safety considerations.

| Property | Value |

| Molecular Formula | C₇F₅NS |

| Molecular Weight | 225.14 g/mol |

| Appearance | Clear, colorless to yellow or pink to brown liquid |

| Boiling Point | 38-39 °C at 0.2 mmHg |

| Density | 1.594 g/mL at 20 °C |

| Refractive Index | 1.5350-1.5410 at 20°C |

| Storage Temperature | 2-8°C |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| Stability | Moisture sensitive |

Chemical Reactivity and Stability

The isothiocyanate group (-N=C=S) of PFP-ITC is an electrophile that readily reacts with nucleophiles, most notably primary amines. This reactivity is the basis for its widespread use in the labeling of proteins and peptides at their N-terminus and the ε-amino group of lysine residues. The reaction forms a stable thiourea linkage.

The pentafluorophenyl group is a strong electron-withdrawing group, which enhances the electrophilicity of the isothiocyanate carbon, making PFP-ITC a highly reactive labeling agent. The thiourea bond formed is generally stable under a wide range of conditions encountered in biological assays.[1]

Applications in Bioconjugation and Peptide Sequencing

The primary application of this compound lies in the covalent modification of biomolecules. Its reactivity with primary amines makes it a suitable reagent for protein labeling, and its structural similarity to phenyl isothiocyanate (PITC) makes it relevant to peptide sequencing methodologies.

Protein and Peptide Labeling

PFP-ITC can be used to attach a pentafluorophenyl group to proteins and peptides. This can be useful for a variety of purposes, including:

-

Introducing a hydrophobic tag: The pentafluorophenyl group is highly hydrophobic and can be used to modify the properties of a peptide or protein.

-

Creating a reactive handle: The fluorine atoms on the phenyl ring can potentially be used for further chemical modifications.

-

Reporter group attachment: While PFP-ITC itself is not a reporter, it can be a component of a larger molecule that includes a fluorescent dye or other detectable tag.

Relevance to Edman Degradation

This compound is structurally analogous to phenyl isothiocyanate (PITC), the key reagent in Edman degradation. This well-established method for N-terminal sequencing of peptides and proteins involves the sequential cleavage of amino acid residues from the N-terminus. The isothiocyanate reacts with the N-terminal amino group, and subsequent cleavage releases a derivative of the N-terminal amino acid, which can then be identified. The use of fluorinated analogues like PFP-ITC can potentially offer advantages in terms of reactivity or detection in certain analytical methods.[2][3]

Experimental Protocols

While specific protocols should always be optimized for the particular application and biomolecule, the following provides a general framework for the use of PFP-ITC in protein labeling. This protocol is adapted from established methods for other isothiocyanates, such as fluorescein isothiocyanate (FITC).[4][5]

General Protocol for Protein Labeling with PFP-ITC

Materials:

-

This compound (PFP-ITC)

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS, at pH 7.2-8.5)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching reagent (e.g., Tris buffer or glycine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the labeling reaction.

-

-

PFP-ITC Solution Preparation:

-

Immediately before use, prepare a stock solution of PFP-ITC in anhydrous DMSO or DMF. A typical concentration is 10-20 mg/mL. PFP-ITC is moisture-sensitive, so prolonged exposure to air should be avoided.

-

-

Labeling Reaction:

-

Slowly add a 5 to 20-fold molar excess of the PFP-ITC solution to the stirring protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light if using a light-sensitive derivative.

-

-

Quenching:

-

To stop the reaction, add a quenching reagent such as Tris buffer or glycine to a final concentration of 50-100 mM. This will react with any excess PFP-ITC.

-

-

Purification:

-

Remove unreacted PFP-ITC and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.

-

-

Characterization:

-

The degree of labeling can be determined using various analytical techniques, such as mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the number of attached pentafluorophenyl groups.

-

Visualizing Reaction Mechanisms and Workflows

To further elucidate the processes involving this compound, the following diagrams, generated using the DOT language, illustrate key reaction pathways and experimental workflows.

Caption: Reaction of PFP-ITC with a primary amine to form a stable thiourea bond.

Caption: A typical experimental workflow for labeling a protein with PFP-ITC.

Caption: The cyclical process of Edman degradation for N-terminal peptide sequencing.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is moisture-sensitive and should be stored in a cool, dry place. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

This technical guide provides a foundational understanding of this compound and its applications. For specific experimental designs, further optimization and consultation of peer-reviewed literature are recommended.

References

- 1. researchgate.net [researchgate.net]

- 2. Charge derivatization by 4-sulfophenyl isothiocyanate enhances peptide sequencing by post-source decay matrix-assisted laser desorption/ionization time-of-flight mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 3. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Pentafluorophenyl Isothiocyanate: Structure, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentafluorophenyl isothiocyanate (PFPITC), a key reagent in bioconjugation, peptide chemistry, and materials science. This document details its chemical structure, physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical information for laboratory use.

Chemical Structure and Physicochemical Properties

This compound is an aromatic isothiocyanate featuring a highly electronegative pentafluorophenyl ring. This electron-withdrawing group significantly influences the reactivity of the isothiocyanate moiety, making it a powerful tool for chemical modifications.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of this compound are summarized in the tables below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 1,2,3,4,5-pentafluoro-6-isothiocyanatobenzene | [1][2][3] |

| CAS Number | 35923-79-6 | [1][2][3] |

| Molecular Formula | C₇F₅NS | [1][2][3] |

| Molecular Weight | 225.14 g/mol | [2][4] |

| Appearance | Clear, colorless to yellow or pink to brown liquid | [1][3] |

| Property | Value | Source |

| Boiling Point | 38-39 °C at 0.2 mmHg | [2] |

| Density | 1.594 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.5350-1.5410 | [1][3] |

Synthesis of this compound

The most common method for the synthesis of aryl isothiocyanates is from the corresponding primary amine. The following protocol is a general method adapted for the synthesis of this compound from pentafluoroaniline.

Experimental Protocol: Synthesis from Pentafluoroaniline

This procedure involves the reaction of pentafluoroaniline with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate.

Materials:

-

Pentafluoroaniline

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine or aqueous ammonia)

-

A desulfurylating agent (e.g., lead nitrate or tosyl chloride)

-

Organic solvent (e.g., ethanol, dichloromethane)

-

Water

Procedure:

-

Formation of the Dithiocarbamate Salt:

-

Dissolve pentafluoroaniline in a suitable organic solvent, such as ethanol.

-

Cool the solution in an ice bath.

-

Add carbon disulfide, followed by the dropwise addition of a base (e.g., concentrated aqueous ammonia) while maintaining the low temperature.

-

Stir the reaction mixture for 1-2 hours. The dithiocarbamate salt may precipitate from the solution.

-

-

Decomposition to the Isothiocyanate:

-

To the suspension of the dithiocarbamate salt, add an aqueous solution of a desulfurylating agent, such as lead nitrate, portion-wise with vigorous stirring. A precipitate of the metal sulfide will form.

-

The reaction mixture is then subjected to steam distillation. The this compound will co-distill with the water.

-

-

Work-up and Purification:

-

Collect the distillate and separate the organic layer.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

The crude product can be purified by vacuum distillation to yield pure this compound.

-

Reactivity and Key Reactions

The isothiocyanate group (-N=C=S) is an electrophilic functional group that readily reacts with nucleophiles. The carbon atom of the isothiocyanate is the primary site of nucleophilic attack. The strong electron-withdrawing nature of the pentafluorophenyl ring enhances the electrophilicity of the isothiocyanate carbon, making PFPITC a highly reactive labeling and conjugation agent.

Reaction with Primary Amines

PFPITC reacts readily with primary amines to form stable N,N'-disubstituted thiourea linkages. This reaction is fundamental to its use in bioconjugation and peptide sequencing.

References

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. scispace.com [scispace.com]

- 3. 13C NMR of fluorinated aromatics | VIPEr [ionicviper.org]

- 4. reddit.com [reddit.com]

An In-Depth Technical Guide to the Synthesis and Purification of Pentafluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of pentafluorophenyl isothiocyanate (PFITC), a valuable reagent in bioconjugation, peptide sequencing, and the development of pharmacologically active compounds. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and workflow visualizations to aid researchers in its effective preparation and handling.

Introduction

This compound (C₇F₅NS) is a highly reactive organofluorine compound characterized by the presence of a pentafluorophenyl ring attached to an isothiocyanate functional group.[1][2][3] This electron-deficient aromatic system significantly enhances the reactivity of the isothiocyanate group, making it an efficient reagent for the labeling and modification of primary and secondary amines under mild conditions. Its applications are prominent in the Edman degradation for N-terminal sequencing of peptides and proteins, as well as in the synthesis of various bioactive molecules and functionalized materials.

Synthesis of this compound

The most common and practical laboratory-scale synthesis of this compound involves the reaction of pentafluoroaniline with a thiocarbonylating agent. Two primary routes are prevalent: the use of carbon disulfide followed by a desulfurizing agent, and the reaction with thiophosgene or a thiophosgene surrogate.

Synthesis via Dithiocarbamate Intermediate

This widely used method proceeds in two main steps: the formation of a dithiocarbamate salt from pentafluoroaniline and carbon disulfide, followed by the decomposition of this intermediate to yield the isothiocyanate.[4][5][6]

Reaction Scheme:

C₆F₅NH₂ + CS₂ + Base → [C₆F₅NHCS₂]⁻[BaseH]⁺ [C₆F₅NHCS₂]⁻[BaseH]⁺ + Desulfurizing Agent → C₆F₅NCS + Byproducts

A variety of desulfurizing agents can be employed, including phosphorus oxychloride, tosyl chloride, and bis(trichloromethyl) carbonate (triphosgene). The choice of reagent can influence reaction conditions and yield.

Experimental Protocol: Synthesis from Pentafluoroaniline and Carbon Disulfide

This protocol is adapted from general procedures for the synthesis of aryl isothiocyanates and is optimized for this compound.

Materials:

-

Pentafluoroaniline (1.0 eq)

-

Carbon disulfide (1.5 eq)

-

Triethylamine (2.2 eq)

-

Tosyl chloride (1.1 eq)

-

Dichloromethane (anhydrous)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve pentafluoroaniline (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq) to the stirred solution.

-

Add carbon disulfide (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the dithiocarbamate salt may be observed as a precipitate.

-

Cool the mixture back to 0 °C and slowly add a solution of tosyl chloride (1.1 eq) in anhydrous dichloromethane.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Starting Material | Pentafluoroaniline |

| Key Reagents | Carbon Disulfide, Triethylamine, Tosyl Chloride |

| Solvent | Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12-16 hours |

| Typical Yield (Crude) | 75-85% |

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification of this compound

Purification of the crude product is crucial to remove unreacted starting materials, reagents, and byproducts. The two most effective methods for obtaining high-purity this compound are vacuum distillation and column chromatography.

Purification by Vacuum Distillation

Vacuum distillation is a highly effective method for purifying liquid compounds with relatively high boiling points, as it allows for distillation at lower temperatures, preventing thermal decomposition.[7]

Experimental Protocol: Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Vacuum pump

-

Cold trap

-

Heating mantle with stirrer

Procedure:

-

Set up the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum and begin gentle heating and stirring.

-

Collect the fraction that distills at the appropriate temperature and pressure. The boiling point of this compound is reported as 38-39 °C at 0.2 mmHg.[7]

-

The purified product should be a clear, colorless to pale yellow liquid.

Data Presentation: Distillation Parameters

| Parameter | Value |

| Boiling Point | 38-39 °C |

| Pressure | 0.2 mmHg |

| Expected Purity | >97% (by GC) |

Purification by Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel stationary phase is typically used.

Experimental Protocol: Column Chromatography

Materials:

-

Silica gel (60-120 mesh)

-

Hexane

-

Ethyl acetate

-

Crude this compound

Procedure:

-

Prepare a silica gel slurry in hexane and pack it into a chromatography column.

-

Equilibrate the column with hexane.

-

Dissolve the crude product in a minimal amount of the eluent (e.g., hexane with a small amount of ethyl acetate) and load it onto the column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the ethyl acetate concentration).

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation: Chromatographic Conditions

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Expected Purity | >98% |

Purification Workflow

Caption: Purification workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Data Presentation: Spectroscopic Data

| Technique | Observed Data |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z = 225[1] |

| Infrared (IR) Spectroscopy | Strong, characteristic NCS stretch at ~2100 cm⁻¹[1][2] |

| ¹⁹F NMR Spectroscopy | Multiplets corresponding to the ortho, meta, and para fluorine atoms of the pentafluorophenyl ring. |

| ¹³C NMR Spectroscopy | Resonances for the isothiocyanate carbon and the fluorinated aromatic carbons. |

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.[7] It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation to the eyes, skin, and respiratory system. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

The synthesis and purification of this compound can be reliably achieved in a laboratory setting using the methods described in this guide. Careful execution of the experimental protocols and purification procedures will yield a high-purity product suitable for a wide range of applications in chemical biology and drug discovery. The provided data and visualizations serve as a practical resource for researchers engaged in the preparation of this important chemical reagent.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cbijournal.com [cbijournal.com]

- 6. Isothiocyanate synthesis [organic-chemistry.org]

- 7. This compound = 97.0 GC 35923-79-6 [sigmaaldrich.com]

PFPITC (Pentafluorophenyl Isothiocyanate): A Comprehensive Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenyl isothiocyanate (PFPITC) is a valuable reagent in bioconjugation, chemical biology, and drug development due to the high reactivity of its isothiocyanate group and the advantageous properties conferred by the pentafluorophenyl moiety. A thorough understanding of its solubility and stability is paramount for its effective use, ensuring reproducibility and success in experimental and developmental workflows. This technical guide provides an in-depth overview of the known solubility and stability characteristics of PFPITC, drawing on available data and analogous information from related compounds. It includes structured data tables, detailed experimental protocols for characterization, and visualizations of key chemical processes to support researchers in optimizing their use of this important chemical tool.

Introduction

This compound (C₇F₅NS) is a sulfur-containing organic compound featuring a highly reactive isothiocyanate (-N=C=S) functional group attached to a pentafluorinated phenyl ring. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the central carbon atom in the isothiocyanate group, making PFPITC an efficient reagent for forming stable thiourea linkages with primary and secondary amines, such as those found in proteins and peptides. This reactivity, combined with the potential for the pentafluorophenyl group to act as a ¹⁹F NMR reporter, makes PFPITC a versatile tool in various scientific disciplines.

This guide aims to consolidate the available information on the solubility and stability of PFPITC to provide a practical resource for laboratory professionals.

Physicochemical Properties of PFPITC

A summary of the key physicochemical properties of PFPITC is provided in Table 1. It is important to note that some of these values are calculated rather than experimentally determined.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇F₅NS | [1][2] |

| Molecular Weight | 225.14 g/mol | [3] |

| Appearance | Clear, colorless to yellow or pink to brown liquid | [1][2] |

| Boiling Point | 38-39 °C at 0.2 mmHg | [3][4] |

| Density | 1.594 g/mL at 20 °C | [3][4] |

| Refractive Index (n20/D) | 1.5350-1.5410 | [1][2] |

| Log₁₀(Water Solubility in mol/L) | -4.05 (Calculated) | [5] |

| logP(octanol/water) | 3.116 (Calculated) | [5] |

Solubility of PFPITC

For a related compound, Fluorescein isothiocyanate (FITC), solubility data is available and can provide some analogous insights, although differences in polarity and structure must be considered.

Table 2: Qualitative and Analogous Solubility of Isothiocyanates

| Solvent | PFPITC (Expected) | FITC (Analogous Data) |

| Water | Very low | < 0.1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Soluble | 5 mg/mL |

| Dimethylformamide (DMF) | Soluble | Soluble |

| Acetonitrile (ACN) | Soluble | Soluble |

| Acetone | Soluble | 1 mg/mL |

| Ethanol | Soluble | 20 mg/mL |

| Methanol | Soluble | Soluble |

| Dichloromethane (DCM) | Soluble | Not available |

| Chloroform | Soluble | Not available |

Note: Expected solubility for PFPITC is based on its chemical properties and general solvent characteristics. FITC data is provided for analogous comparison only.

Experimental Protocol for Determining PFPITC Solubility

The following is a general protocol for determining the solubility of PFPITC in a specific solvent.

Materials:

-

This compound (PFPITC)

-

Selected organic solvent (e.g., DMSO, DMF, Acetonitrile)

-

Vortex mixer

-

Analytical balance

-

Spectrophotometer or HPLC system

Procedure:

-

Prepare a saturated solution by adding an excess of PFPITC to a known volume of the solvent in a sealed vial.

-

Agitate the mixture vigorously using a vortex mixer for several minutes.

-

Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure saturation.

-

Centrifuge the solution to pellet the undissolved solute.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of PFPITC in the diluted solution using a validated analytical technique such as UV-Vis spectrophotometry (if PFPITC has a suitable chromophore) or HPLC with a UV detector.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Stability of PFPITC

The stability of PFPITC is a critical factor for its storage and use in reactions. Isothiocyanates, in general, are susceptible to degradation, particularly in the presence of nucleophiles and in aqueous environments.

Factors Affecting Stability

-

pH: Isothiocyanates are generally more stable at acidic pH and become increasingly unstable at neutral to alkaline pH due to hydrolysis[6]. The isothiocyanate group can react with water, leading to the formation of an unstable carbamic acid intermediate, which then decomposes.

-

Temperature: Elevated temperatures can accelerate the degradation of isothiocyanates[6]. For long-term storage, it is recommended to keep PFPITC at 2-8°C[3].

-

Light: While specific photostability data for PFPITC is not widely published, light-sensitive compounds are often stored in amber vials or in the dark to prevent photodegradation.

-

Solvents: The choice of solvent can impact the stability of isothiocyanates. Protic solvents like water and alcohols can participate in degradation reactions. Aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for storing and handling isothiocyanates for reactions.

Experimental Protocol for Assessing PFPITC Stability

A stability study of PFPITC can be performed using High-Performance Liquid Chromatography (HPLC) to monitor its concentration over time under different conditions.

Materials:

-

PFPITC

-

Aqueous buffers of different pH values (e.g., pH 4, 7, 9)

-

Selected organic solvents

-

HPLC system with a UV detector

-

Thermostated incubator/water bath

-

Light chamber (for photostability)

Procedure:

-

Prepare stock solutions of PFPITC in a suitable aprotic solvent (e.g., acetonitrile).

-

Dilute the stock solution into the different aqueous buffers and organic solvents to be tested to a final concentration suitable for HPLC analysis.

-

Divide each solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

For thermal stability, incubate the aliquots at different temperatures (e.g., 4 °C, 25 °C, 40 °C).

-

For photostability, expose the aliquots to a controlled light source and run a parallel experiment in the dark as a control.

-

At each time point, inject an aliquot into the HPLC system.

-

Monitor the peak area of PFPITC. A decrease in the peak area over time indicates degradation.

-

Plot the concentration of PFPITC versus time to determine the degradation kinetics.

Reactivity and Signaling Pathways

Reactivity with Nucleophiles

The primary reactivity of PFPITC is the nucleophilic attack on the electrophilic carbon of the isothiocyanate group. This is the basis for its use in bioconjugation.

-

Amines: PFPITC reacts readily with primary and secondary amines to form stable thiourea bonds. The reaction is typically carried out in an aprotic solvent with a non-nucleophilic base to deprotonate the amine, increasing its nucleophilicity[7].

-

Thiols: In addition to amines, isothiocyanates can react with thiols to form dithiocarbamates[7]. This reaction is generally less favorable than the reaction with amines but can be a competing side reaction, especially at a lower pH.

The following diagram illustrates the general reaction of PFPITC with a primary amine.

Caption: Reaction of PFPITC with a primary amine to form a thiourea conjugate.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by PFPITC are limited, research on other isothiocyanates, such as sulforaphane, has revealed their involvement in various cellular processes. These compounds are known to modulate pathways related to:

-

Detoxification: Induction of phase II detoxification enzymes.

-

Inflammation: Inhibition of pro-inflammatory pathways like NF-κB.

-

Apoptosis: Induction of programmed cell death in cancer cells.

-

Cell Cycle Regulation: Arresting the cell cycle at different phases.

It is plausible that PFPITC, due to its isothiocyanate functional group, may interact with similar cellular targets and signaling pathways. Further research is needed to elucidate the specific biological effects of PFPITC.

The following diagram provides a simplified overview of potential signaling pathways that could be influenced by isothiocyanates.

Caption: Potential cellular signaling pathways modulated by isothiocyanates.

Experimental Workflows

PFPITC is commonly used in bioconjugation workflows, such as labeling proteins or peptides.

General Workflow for Protein Labeling with PFPITC

The following diagram outlines a typical workflow for labeling a protein with PFPITC.

Caption: A typical experimental workflow for labeling a protein with PFPITC.

Conclusion

This compound is a highly reactive and versatile reagent for the modification of amine-containing molecules. While specific quantitative data on its solubility and stability are not extensively documented, this guide provides a framework for understanding and experimentally determining these crucial parameters. By considering the factors that influence its stability and by employing appropriate handling and reaction conditions, researchers can effectively utilize PFPITC in a variety of applications, from fundamental research to drug development. Further studies are warranted to establish a more comprehensive profile of PFPITC's physicochemical properties and biological activities.

References

- 1. L11874.06 [thermofisher.com]

- 2. L11874.03 [thermofisher.com]

- 3. This compound = 97.0 GC 35923-79-6 [sigmaaldrich.com]

- 4. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]

- 5. This compound (CAS 35923-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

Pentafluorophenyl Isothiocyanate: A Comprehensive Technical Guide for Advanced Bioconjugation and Analysis

CAS Number: 35923-79-6

This technical guide provides an in-depth overview of Pentafluorophenyl isothiocyanate (PFPI), a versatile reagent for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, synthesis, and key applications, with a focus on bioconjugation and peptide chemistry. Detailed experimental protocols and visual workflows are provided to facilitate its practical application in the laboratory.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₇F₅NS.[1][2][3][4] It is also known by several synonyms, including 1,2,3,4,5-Pentafluoro-6-isothiocyanatobenzene and Perfluorophenyl isothiocyanate.[1][5][6] The presence of the highly electronegative pentafluorophenyl group significantly influences the reactivity of the isothiocyanate moiety, making it a valuable tool in various chemical transformations.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 35923-79-6 | [1][2][3][7] |

| Molecular Formula | C₇F₅NS | [1][2][3][4] |

| Molecular Weight | 225.14 g/mol | [2][3][5][7] |

| Appearance | Clear, colorless to yellow or pink to brown liquid | [8] |

| Density | 1.594 g/mL at 20 °C | [7] |

| Boiling Point | 38-39 °C at 0.2 mmHg | [7] |

| Refractive Index | 1.5350-1.5410 at 20°C | [8] |

| InChI Key | NGNKMRBGZPDABE-UHFFFAOYSA-N | [1][4][7] |

| SMILES | N(=C=S)C1=C(F)C(F)=C(F)C(F)=C1F | [1][7] |

| Purity | ≥95.0% (GC) to 98% | [2][8] |

| Storage Temperature | 2-8°C | [7] |

| Stability | Stable under recommended storage conditions; moisture sensitive | [1][9] |

Synthesis of this compound

Experimental Protocol: General Synthesis of Aryl Isothiocyanates

This protocol describes a general method for the synthesis of aryl isothiocyanates from the corresponding aniline derivative, which can be adapted for the synthesis of this compound from pentafluoroaniline.

Materials:

-

Aryl amine (e.g., pentafluoroaniline)

-

Carbon disulfide (CS₂)

-

A base (e.g., triethylamine or aqueous ammonia)

-

A desulfurylating agent (e.g., lead nitrate or tosyl chloride)

-

Organic solvent (e.g., ethanol, dichloromethane)

-

Water

-

Drying agent (e.g., calcium chloride)

Procedure:

-

Formation of the Dithiocarbamate Salt: Dissolve the aryl amine in an appropriate solvent. Add carbon disulfide and a base to the solution. The reaction mixture is stirred, leading to the formation of the corresponding dithiocarbamate salt, which may precipitate.

-

Decomposition to Isothiocyanate: The dithiocarbamate salt is then treated with a desulfurylating agent. For example, a solution of lead nitrate in water can be added, resulting in the precipitation of lead sulfide and the formation of the aryl isothiocyanate.

-

Isolation and Purification: The aryl isothiocyanate can be isolated by steam distillation or extraction with an organic solvent. The organic layer is then dried over a drying agent and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Note: This is a generalized procedure and the specific reaction conditions, such as temperature, reaction time, and choice of reagents, may need to be optimized for the synthesis of this compound.

Applications in Bioconjugation and Drug Development

The isothiocyanate group is a key functional group in bioconjugation chemistry, primarily due to its reactivity towards primary amines.[10][11][12] This reactivity allows for the covalent labeling of biomolecules such as proteins, peptides, and antibodies.

Protein Labeling

This compound can be used to introduce a pentafluorophenyl group onto a protein. This can be useful for various applications, including modifying the protein's properties or providing a reactive handle for further functionalization. The reaction involves the nucleophilic attack of the deprotonated primary amino groups (the N-terminus and the ε-amino group of lysine residues) on the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[11][12]

This protocol provides a general procedure for labeling proteins with an isothiocyanate derivative like PFPI.

Materials:

-

Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.5)

-

This compound (PFPI)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS at the desired pH using dialysis or a desalting column.

-

PFPI Solution Preparation: Immediately before use, dissolve the PFPI in a minimal amount of anhydrous DMF or DMSO to create a stock solution.

-

Conjugation Reaction: While gently stirring, add a 5- to 20-fold molar excess of the PFPI stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein.

-

Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C.

-

Quenching the Reaction: To stop the conjugation, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Remove unreacted PFPI and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.

Caption: General workflow for labeling a protein with this compound.

Peptide Sequencing: Edman Degradation

This compound is a valuable reagent for N-terminal peptide sequencing using the Edman degradation method.[2][3][5][13] This classical technique allows for the stepwise removal and identification of amino acids from the N-terminus of a peptide or protein. The high reactivity of PFPI and the unique properties of the resulting pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative can offer advantages in certain analytical workflows.

The Edman degradation process consists of three main steps:

-

Coupling: Under alkaline conditions, the isothiocyanate group of PFPI reacts with the free N-terminal amino group of the peptide to form a pentafluorophenylthiocarbamoyl (PFPTC)-peptide derivative.[2][3]

-

Cleavage: The peptide is then treated with a strong acid, which cleaves the N-terminal amino acid as a cyclic anilinothiazolinone (ATZ)-amino acid derivative, leaving the rest of the peptide intact.[2][3]

-

Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable pentafluorophenylthiohydantoin (PF PTH)-amino acid derivative, which is then identified by chromatography, typically HPLC.[2][3] This cycle is repeated to determine the sequence of the peptide.

Caption: The three-step cycle of Edman degradation using this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is stable under recommended storage conditions but is sensitive to moisture.[1][9] It is advisable to store it in a cool, dry, and well-ventilated place.[1] When handling, personal protective equipment such as gloves, safety goggles, and a lab coat should be worn. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]

- 3. Edman degradation - Wikipedia [en.wikipedia.org]

- 4. L11874.06 [thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound (CAS 35923-79-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. benchchem.com [benchchem.com]

- 8. L11874.03 [thermofisher.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. benchchem.com [benchchem.com]

- 13. longdom.org [longdom.org]

An In-depth Technical Guide to the Safety and Handling of Pentafluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and an overview of the applications of Pentafluorophenyl isothiocyanate (PFPITC). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this reagent.

Chemical and Physical Properties

This compound is a colorless to yellow or pink to brown liquid. It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 35923-79-6 | |

| Molecular Formula | C₇F₅NS | |

| Molecular Weight | 225.14 g/mol | |

| Density | 1.594 g/mL at 20 °C | |

| Boiling Point | 38-39 °C at 0.2 mmHg | |

| Refractive Index | 1.5350-1.5410 at 20°C | |

| Storage Temperature | 2-8°C |

Hazard Identification and Safety Precautions

PFPITC is classified as a hazardous substance and requires careful handling.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | 1B/2 | H314: Causes severe skin burns and eye damage. / H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | 1/2 | H318: Causes serious eye damage. / H319: Causes serious eye irritation. |

| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation. |

Signal Word: Danger

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) when handling in a well-ventilated area or a chemical fume hood.

First Aid Measures:

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and immediately call a POISON CENTER or doctor.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust, fume, gas, mist, vapors, or spray. Keep away from heat, sparks, open flames, and hot surfaces.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. PFPITC is moisture-sensitive. Store at 2-8°C.

Reactivity and Decomposition

-

Reactivity: PFPITC is reactive towards primary and secondary amines, forming stable thiourea linkages. This is the basis for its use in bioconjugation and protein sequencing. It is incompatible with strong oxidizing agents.

-

Decomposition: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and sulfur oxides. Thermal decomposition can lead to the release of irritating gases and vapors.

Experimental Protocols

General Protein Labeling Protocol

This protocol is based on the well-established methods for labeling proteins with other isothiocyanates, such as FITC.

Materials:

-

Protein of interest

-

This compound (PFPITC)

-

Amine-free buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.0)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 2-10 mg/mL.

-

PFPITC Solution: Immediately before use, dissolve PFPITC in anhydrous DMSO to a concentration of 1-10 mg/mL.

-

Labeling Reaction: While gently stirring, add the PFPITC solution dropwise to the protein solution. The molar ratio of PFPITC to protein will need to be optimized, but a starting point of a 10- to 20-fold molar excess of PFPITC is recommended.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted PFPITC.

-

Purification: Separate the labeled protein from unreacted PFPITC and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

Caption: General workflow for protein labeling with PFPITC.

Edman Degradation for N-Terminal Sequencing

PFPITC can be used as a reagent in Edman degradation for the sequential removal and identification of N-terminal amino acids of a peptide or protein. The pentafluorophenyl group can be advantageous for detection by certain methods.

Principle:

The reaction proceeds in two steps:

-

Coupling: Under alkaline conditions, the isothiocyanate group of PFPITC reacts with the N-terminal amino group of the peptide to form a pentafluorophenyl-thiocarbamoyl (PFP-TC) peptide.

-

Cleavage: Under acidic conditions, the PFP-TC peptide cyclizes, and the N-terminal amino acid is cleaved off as a pentafluorophenyl-thiohydantoin (PFP-TH) amino acid derivative, which can then be identified by chromatography (e.g., HPLC).

Caption: The two-step cycle of Edman degradation.

Applications in Research and Drug Development

Isothiocyanates, including fluorinated derivatives, are valuable tools in biomedical research and drug development.

-

Protein Sequencing: As demonstrated in the Edman degradation, PFPITC can be used for determining the amino acid sequence of proteins and peptides.

-

Bioconjugation: The reactivity of the isothiocyanate group with amines allows for the conjugation of PFPITC to proteins, antibodies, and other biomolecules. This can be used to introduce a label or to link different molecules together.

-

Drug Delivery: Isothiocyanates have been investigated for their potential in drug delivery systems. For example, they can be used to attach drugs to carrier molecules.

-

Study of Protein Structure and Function: By labeling specific amino acid residues, PFPITC can be used to probe protein structure and function.

While no specific signaling pathways involving this compound have been identified in the literature, isothiocyanates, in general, are known to interact with cellular pathways, often through their reactivity with cysteine residues in proteins. For instance, some isothiocyanates are known to induce oxidative stress and affect downstream signaling pathways.

Caption: Representative diagram of how isothiocyanates can be used to study cellular pathways.

Disposal Considerations

Dispose of waste and contaminated materials in accordance with local, state, and federal regulations. PFPITC is considered hazardous waste.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most up-to-date Safety Data Sheet (SDS) from the manufacturer before handling this chemical and follow all institutional safety protocols.

Methodological & Application

Application Notes and Protocols for N-Terminal Protein Modification Using Pentafluorophenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-terminal modification of proteins is a critical technique in proteomics, drug discovery, and diagnostics. The selective labeling of the N-terminal α-amino group provides a unique site for conjugation of various moieties, including fluorescent dyes, affinity tags, and therapeutic payloads. Isothiocyanates are a well-established class of reagents for targeting N-terminal amines, most notably utilized in Edman degradation for protein sequencing.

This document provides detailed application notes and protocols concerning the use of pentafluorophenyl isothiocyanate (PFPITC) for N-terminal protein modification. It is important to note that while the reactivity of isothiocyanates with N-termini is a well-documented chemical principle, specific and detailed protocols with extensive quantitative data for PFPITC are not widely available in the current scientific literature. Therefore, the following protocols and data are based on established procedures for analogous isothiocyanates, such as phenyl isothiocyanate (PITC) and fluorescein isothiocyanate (FITC). The pentafluorophenyl group is known to be a good leaving group, which may enhance the reactivity of the isothiocyanate moiety. Researchers should consider the provided information as a starting point for the optimization of their specific protein modification experiments with PFPITC.

Principle of N-Terminal Isothiocyanate Labeling

The fundamental principle of N-terminal protein modification with an isothiocyanate, such as PFPITC, is the nucleophilic attack of the uncharged α-amino group of the protein's N-terminus on the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This reaction, typically carried out under mildly alkaline conditions, results in the formation of a stable thiourea linkage. The selectivity for the N-terminal α-amine over the ε-amine of lysine residues can be controlled by careful adjustment of the reaction pH, as the N-terminal α-amino group generally has a lower pKa than the ε-amino group of lysine side chains.[1]

Applications in Research and Drug Development

N-terminal modification of proteins has a wide range of applications in both basic research and pharmaceutical development:

-

Protein Sequencing: The most classic application is in Edman degradation, where the N-terminal amino acid is derivatized, cleaved, and identified.[2][3] This process can be repeated to determine the amino acid sequence of a protein or peptide.

-

Protein-Protein Interaction Studies: Attaching fluorescent probes or affinity tags to the N-terminus can facilitate the study of protein-protein interactions without disrupting protein function, assuming the N-terminus is not involved in the interaction interface.[4][5]

-

Drug Delivery and Development: Site-specific conjugation of drugs or polyethylene glycol (PEG) to the N-terminus of therapeutic proteins can improve their pharmacokinetic properties, such as increasing half-life and reducing immunogenicity.[4][6][7]

-

Biomarker Discovery: N-terminal modification can be used to introduce stable isotope labels for quantitative proteomics studies, aiding in the discovery and validation of disease biomarkers.[8][9]

Quantitative Data for Isothiocyanate Labeling Reactions

Table 1: Typical Reaction Conditions for N-Terminal Protein Modification with Isothiocyanates

| Parameter | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | This compound (PFPITC) |

| pH | 8.0 - 9.0 | 8.5 - 9.5 | Recommended starting range: 8.0 - 9.0 |

| Temperature (°C) | 25 - 50 | 4 - 37 | Recommended starting range: 25 - 37 |

| Reaction Time | 30 - 120 minutes | 1 - 8 hours | To be optimized (start with 1-2 hours) |

| Molar Ratio (Reagent:Protein) | 10:1 to 50:1 | 10:1 to 25:1 | Recommended starting range: 10:1 to 30:1 |

| Solvent for Reagent | Anhydrous organic solvent (e.g., DMSO, DMF) | Anhydrous DMSO or DMF | Anhydrous DMSO or DMF |

Table 2: Comparative Efficiency of N-Terminal Labeling

| Parameter | Phenyl Isothiocyanate (PITC) | Fluorescein Isothiocyanate (FITC) | This compound (PFPITC) |

| Typical Labeling Efficiency | >95% (in automated sequencers) | 70 - 95% | Expected to be high, but requires experimental validation |

| Selectivity for N-terminus | High under controlled pH | Good to High under controlled pH | Expected to be high, but requires experimental validation |

| Side Reactions | Minimal under optimal conditions | Potential for over-labeling of lysines at high pH and reagent excess | Potential for over-labeling of lysines at high pH and reagent excess |

Experimental Protocols

The following are detailed protocols for N-terminal protein modification with an isothiocyanate reagent. Note: These are generalized protocols and must be optimized for the specific protein of interest and for the use of PFPITC.

Protocol 1: General N-Terminal Labeling of a Protein with PFPITC

Materials:

-

Purified protein of interest

-

This compound (PFPITC)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

-

Desalting column or dialysis equipment for purification

Procedure:

-

Protein Preparation:

-

Ensure the protein sample is in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, exchange the buffer to the reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) using a desalting column or dialysis.

-

Adjust the protein concentration to 1-10 mg/mL.

-

-

PFPITC Solution Preparation:

-

Allow the PFPITC vial to equilibrate to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the PFPITC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

-

-

Labeling Reaction:

-

While gently stirring, add the PFPITC stock solution to the protein solution to achieve the desired molar excess (start with a 10:1 to 30:1 molar ratio of PFPITC to protein).

-

Incubate the reaction mixture at room temperature (25°C) for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically.

-

-

Quenching the Reaction:

-

To stop the reaction, add the quenching solution to a final concentration of 20-50 mM (e.g., add 20-50 µL of 1 M Tris-HCl per 1 mL of reaction mixture).

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Remove unreacted PFPITC and byproducts by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

-

Protocol 2: N-Terminal Sequencing via Edman Degradation using PFPITC (Conceptual)

This protocol outlines the key steps of the Edman degradation cycle, adapted for the use of PFPITC. This process is typically automated in a protein sequencer.

1. Coupling Reaction:

-

The protein or peptide is immobilized on a solid support.

-

A solution of PFPITC in a basic buffer (e.g., N-methylpiperidine in water/isopropanol) is delivered to the support.

-

The reaction is allowed to proceed at an elevated temperature (e.g., 50°C) to form the pentafluorophenylthiocarbamoyl (PFP-TC) peptide.

2. Cleavage Reaction:

-

Excess reagents are washed away.

-

Anhydrous trifluoroacetic acid (TFA) is delivered to the support to selectively cleave the peptide bond C-terminal to the derivatized N-terminal amino acid.

-

This releases the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

3. Conversion and Identification:

-

The ATZ-amino acid derivative is extracted and transferred to a conversion flask.

-

The ATZ derivative is converted to the more stable pentafluorophenylthiohydantoin (PFP-TH) amino acid derivative by treatment with aqueous acid.

-

The PFP-TH amino acid is then identified by high-performance liquid chromatography (HPLC) by comparing its retention time to a set of standards.

4. Cycle Repetition:

-

The shortened peptide remaining on the support is subjected to the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence.

Visualizations

Chemical Reaction of PFPITC with N-Terminus

Caption: Reaction of PFPITC with the N-terminal amine of a protein.

Experimental Workflow for N-Terminal Protein Labeling

Caption: General workflow for N-terminal protein modification.

Edman Degradation Cycle

Caption: The cyclical process of Edman degradation.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Protein Post-Translational Modifications in Drug Discovery and Development - Creative Proteomics [creative-proteomics.com]

- 5. benchchem.com [benchchem.com]

- 6. Selectivity and stability of N-terminal targeting protein modification chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combining [13C6]-phenylisothiocyanate and the Edman degradation reaction: a possible breakthrough for absolute quantitative proteomics together with protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Using Proteomics to Improve the Drug Development Process - MetwareBio [metwarebio.com]

- 9. Proteomics in Drug Discovery: Applications and Trends | Technology Networks [technologynetworks.com]

Application of Pentafluorophenylisothiocyanate (PFPITC) in Edman Degradation for Peptide Sequencing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edman degradation is a cornerstone technique for determining the amino acid sequence of a peptide or protein from the N-terminus. The method involves a stepwise removal and identification of N-terminal amino acid residues. The most common reagent used in this process is phenylisothiocyanate (PITC). This document describes the application of a related compound, pentafluorophenylisothiocyanate (PFPITC), as a potential alternative in Edman degradation. While specific protocols and extensive quantitative data for PFPITC are not as widely documented as for PITC, its use can be inferred from the established Edman degradation chemistry, and potential advantages can be extrapolated from the known properties of pentafluorophenyl compounds.

The Edman degradation process consists of three main steps:

-

Coupling: The N-terminal amino group of the peptide reacts with an isothiocyanate (like PITC or PFPITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) or pentafluorophenylthiocarbamoyl (PFP-TC) peptide derivative.

-

Cleavage: The derivatized N-terminal residue is selectively cleaved from the peptide chain under acidic conditions, forming an anilinothiazolinone (ATZ) derivative.

-

Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH) or pentafluorophenylthiohydantoin (PFP-TH) derivative, which is then identified by chromatography, typically HPLC.

This cycle is repeated to sequence the peptide residue by residue. Automated sequencers can perform many cycles, making it possible to sequence peptides up to 50-60 residues long with high efficiency.[1][2]

Potential Advantages of PFPITC in Edman Degradation

While PITC is the traditional reagent, PFPITC offers several potential advantages owing to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring:

-

Increased Reactivity: The pentafluorophenyl group is a better leaving group and can make the isothiocyanate carbon more electrophilic, potentially leading to faster and more efficient coupling with the N-terminal amino group of the peptide.

-

Improved Detection: The fluorine atoms provide a unique signature that could be exploited for detection methods other than UV-Vis, such as fluorine NMR or mass spectrometry with higher sensitivity.

-

Altered Chromatography: The chromatographic properties of the resulting PFP-TH-amino acids would differ from PTH-amino acids, which might offer advantages in separation and identification, especially for co-eluting residues.

Experimental Protocols

The following protocols are based on the well-established Edman degradation procedure using PITC. The substitution of PFPITC for PITC would likely require optimization of reaction times and solvent conditions, but the overall workflow would remain the same.

Table 1: Reagents and Solvents for Edman Degradation

| Reagent/Solvent | Purpose | Typical Concentration/Purity |

| Phenylisothiocyanate (PITC) or Pentafluorophenylisothiocyanate (PFPITC) | Coupling Reagent | 5% (v/v) in a suitable solvent (e.g., heptane) |

| N-Methylpiperidine or Triethylamine | Coupling Base | 12.5% (v/v) aqueous solution |

| Trifluoroacetic Acid (TFA) | Cleavage Acid | Anhydrous |

| Acetonitrile | Solvent for PTH/PFP-TH standards and sample analysis | HPLC grade |

| Ethyl Acetate | Extraction Solvent | HPLC grade |

| Water | Solvent | HPLC grade |

Protocol 1: Manual Edman Degradation

-

Coupling:

-

Dissolve the peptide sample in a coupling buffer (e.g., 12.5% N-methylpiperidine).

-

Add a solution of PITC or PFPITC (e.g., 5% in heptane).

-

Incubate at a controlled temperature (e.g., 50°C) for a specified time (e.g., 30 minutes) to form the PTC- or PFP-TC-peptide.

-

Lyophilize to remove volatile reagents.

-

-

Cleavage:

-

Add anhydrous trifluoroacetic acid (TFA) to the dried sample.

-

Incubate at a controlled temperature (e.g., 50°C) for a short period (e.g., 5-10 minutes) to cleave the N-terminal residue as an ATZ-amino acid.

-

Evaporate the TFA under a stream of nitrogen.

-

-

Extraction and Conversion:

-

Extract the ATZ-amino acid with an organic solvent (e.g., ethyl acetate). The remaining peptide stays in the aqueous phase.

-

Transfer the organic phase containing the ATZ-amino acid to a new tube.

-

Convert the ATZ-amino acid to the more stable PTH- or PFP-TH-amino acid by heating in an acidic solution (e.g., 25% aqueous TFA) at a controlled temperature (e.g., 65°C) for a specified time (e.g., 30 minutes).

-

Dry the PTH- or PFP-TH-amino acid derivative.

-

-

Identification:

-

Dissolve the dried PTH- or PFP-TH-amino acid in a suitable solvent (e.g., acetonitrile).

-

Inject the sample into an HPLC system for identification by comparing its retention time with that of known PTH- or PFP-TH-amino acid standards.

-

-

Next Cycle:

-

The remaining peptide from step 3 is dried and subjected to the next cycle of Edman degradation, starting from the coupling step.

-

Protocol 2: Automated Edman Degradation

Automated protein sequencers perform the same chemical steps as the manual method but in a controlled and repetitive manner. The peptide is typically immobilized on a solid support (e.g., a PVDF membrane) placed in a reaction cartridge. Reagents are delivered and removed automatically.

-

Sample Preparation: The purified peptide or protein is spotted onto a PVDF membrane and allowed to dry.

-

Sequencer Program: The user sets up a program defining the number of cycles and the parameters for each step (reagent delivery times, temperatures, wash steps).

-

Automated Cycles: The instrument performs the coupling, cleavage, and extraction steps for each cycle.

-

Online HPLC Analysis: The collected ATZ-amino acid is automatically transferred to an online HPLC system for conversion to the PTH-amino acid and subsequent identification.

-

Data Analysis: The software generates a chromatogram for each cycle and identifies the amino acid based on the retention time of the major peak.

Data Presentation

Quantitative data from Edman degradation typically includes the yield of each PTH- or PFP-TH-amino acid at each cycle and the repetitive yield. This data is crucial for assessing the quality of the sequencing run.

Table 2: Example of Quantitative Data from Edman Degradation

| Cycle Number | Identified Amino Acid | Yield (pmol) | Repetitive Yield (%) |

| 1 | Alanine | 95.0 | 95.0 |

| 2 | Glycine | 89.3 | 94.0 |

| 3 | Leucine | 83.1 | 93.1 |

| 4 | Valine | 76.5 | 92.1 |

| 5 | Isoleucine | 70.0 | 91.5 |

Repetitive yield is calculated as the yield of the current cycle divided by the yield of the previous cycle, multiplied by 100. A high and consistent repetitive yield (typically >90%) is indicative of a successful sequencing run.

Visualizations

Edman Degradation Workflow

Caption: Workflow of the Edman degradation cycle.

Chemical Mechanism of Edman Degradation

Caption: Chemical reactions in Edman degradation.

Conclusion

Edman degradation remains a powerful and reliable method for N-terminal sequencing of peptides and proteins. The use of PFPITC as an alternative to the standard PITC reagent presents intriguing possibilities for enhancing the efficiency and detection limits of this classic technique. Further research and development are needed to fully characterize the reaction kinetics and optimize protocols for PFPITC-based Edman degradation. The protocols and data presentation formats provided here serve as a robust framework for researchers employing this sequencing methodology.

References

Application Notes and Protocols for Protein Labeling with Pentafluorophenyl Isothiocyanate (PFPITC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenyl isothiocyanate (PFPITC) is a highly efficient reagent for the covalent labeling of proteins and other biomolecules. This compound belongs to the isothiocyanate family of reagents that react with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, to form stable thiourea bonds.[1] The pentafluorophenyl group is a key feature of PFPITC, enhancing the reactivity of the isothiocyanate group and making it an excellent choice for bioconjugation.

The labeling of proteins with molecules like PFPITC is a fundamental technique in various fields of biological research and drug development.[1][2] It enables the attachment of a wide array of functionalities to proteins, including fluorophores, biotin, crosslinkers, or therapeutic agents. The stability of the resulting thiourea linkage ensures that the label remains attached to the protein throughout subsequent experimental procedures, such as immunoassays, fluorescence microscopy, flow cytometry, and Western blotting.[1]

This document provides a detailed protocol for the successful labeling of proteins using PFPITC, including reaction conditions, purification of the conjugate, and methods for characterization.

Principle of the Reaction

The fundamental principle of PFPITC labeling chemistry is the reaction between the isothiocyanate group (-N=C=S) of PFPITC and the primary amine groups (-NH₂) present on the protein. This reaction occurs under mild alkaline conditions and results in the formation of a stable thiourea bond, covalently linking the PFPITC-associated molecule to the protein.[1]

Key Experimental Parameters

Successful and reproducible protein labeling with PFPITC is dependent on the careful control of several experimental parameters. The following table summarizes the critical factors and their recommended ranges.

| Parameter | Recommended Conditions | Notes |

| Protein Purity | >90% pure | Contaminating proteins with primary amines will also be labeled, reducing the efficiency of target protein labeling. |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. A typical starting concentration is 2 mg/mL.[3] |

| Reaction Buffer | Amine-free buffer, pH 8.0-9.0 | Buffers such as sodium bicarbonate or sodium carbonate at pH 8.0-9.0 are recommended. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the protein for reaction with PFPITC.[3] |

| PFPITC Solution | Freshly prepared in anhydrous DMSO or DMF | PFPITC is sensitive to moisture. Allow the reagent to come to room temperature before opening and dissolve it in an anhydrous solvent immediately before use.[4] |

| Molar Excess of PFPITC | 10- to 20-fold molar excess over the protein | The optimal molar ratio may need to be determined empirically for each protein.[1] |

| Reaction Temperature | 4°C to 25°C (Room Temperature) | The reaction can be performed at room temperature for 1-2 hours or overnight at 4°C for sensitive proteins.[1] |

| Reaction Time | 1 - 2 hours at room temperature or overnight at 4°C | Incubation time can be optimized based on the reactivity of the protein and the desired degree of labeling.[1] |

| Quenching | Optional, with an amine-containing buffer | To stop the reaction, a quenching buffer such as Tris or glycine (e.g., to a final concentration of 20-50 mM) can be added.[4] |

Experimental Workflow

The overall workflow for protein labeling with PFPITC involves preparation of the protein and reagent, the labeling reaction, and purification of the labeled conjugate.

References

PFPITC in Mass Spectrometry: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction to PFPITC Derivatization

Pentafluorophenyl isothiocyanate (PFPITC) is a derivatizing agent used in mass spectrometry (MS) to enhance the analytical properties of specific molecules, particularly those containing primary and secondary amine groups. The addition of the pentafluorophenyl group through derivatization can significantly improve chromatographic separation and increase the sensitivity of detection, especially in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The high electronegativity of the fluorine atoms in the PFP group makes the derivatives more volatile and enhances their ionization efficiency, leading to improved signal intensity in MS analysis. This makes PFPITC a valuable tool for the quantitative analysis of low-abundance biomolecules such as biogenic amines and peptides.

While specific literature on PFPITC applications is limited, protocols can be adapted from similar derivatizing agents like pentafluoropropionic anhydride (PFPA) and phenyl isothiocyanate (PITC). This document provides detailed application notes and adapted protocols for the use of PFPITC in mass spectrometry.

Application Note 1: Quantitative Analysis of Biogenic Amines by GC-MS

This application note details an adapted method for the simultaneous quantitative analysis of biogenic amines in biological samples using PFPITC derivatization followed by GC-MS. Biogenic amines are important biomarkers for various physiological and pathological states. Their accurate quantification is crucial in many areas of research, including drug development.